Specific Scientific Field: Cardiology and vascular biology.
Summary of Application: The compound’s vasodilatory properties make it relevant for cardiovascular research. It relaxes blood vessels, potentially aiding in hypertension management.
Experimental Procedures:Vascular Rings: Isolated blood vessel rings (e.g., aorta) are pre-contracted.
Compound Administration: Researchers apply the compound to assess vasodilation.
Tension Measurements: Record changes in vessel tension.
Vasodilation: Relaxation of blood vessels.
Potential Hypotensive Effects: May lower blood pressure.
These are just three of the six applications. The compound’s versatility extends to other fields like anti-inflammatory research, enzyme inhibition studies, and more. Researchers continue to explore its potential across diverse scientific domains .
The compound 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic molecule characterized by a chromen-4-one core structure. Its molecular formula is , and it features a piperazine ring at the 8-position, a hydroxyl group at the 7-position, and a methoxyphenoxy group at the 3-position. This unique arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry.
Research indicates that 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one exhibits significant biological activities. Notably, it has been shown to activate contractile activity in rat caecum circular smooth muscle through muscarinic acetylcholine receptors (specifically the M2 subtype) . This suggests potential applications in gastrointestinal motility disorders or related therapeutic areas.
The synthesis of this compound typically involves multiple steps, including:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .
This compound has potential applications in various fields including:
Interaction studies involving this compound focus on its binding affinity and selectivity towards muscarinic acetylcholine receptors. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic uses. Comparative studies with similar compounds can provide insights into structure-activity relationships.
Several compounds share structural similarities with 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, which include:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | Similar chromenone core | Different piperidine ring |
8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | Contains dimethylamino group | Lacks piperazine structure |
7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-yl)methyl)-4H-chromen-4-one | Piperidine instead of piperazine | Varying substituents on phenyl rings |
These compounds highlight the uniqueness of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, particularly in its specific substitution patterns and biological activities that may differentiate it from others in its class .